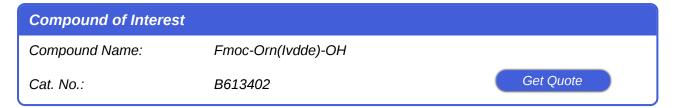




Application Notes and Protocols: Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Fmoc-Orn(Ivdde)-OH** in solid-phase peptide synthesis (SPPS). This document outlines the compatibility of this building block with various resins, details experimental protocols, and presents quantitative data to facilitate its effective use in the synthesis of complex peptides, such as those with branching, cyclization, or side-chain modifications.

Introduction to Orthogonal Protection with Fmoc-Orn(Ivdde)-OH

In modern peptide synthesis, the principle of orthogonal protection is paramount for the successful construction of complex peptide architectures.[1] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise, site-specific modifications without affecting other protected functional groups. The Fmoc/tBu strategy is a widely adopted orthogonal scheme where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group introduces a third dimension of orthogonality. The Ivdde protecting group for the δ -amino function of ornithine is stable to the basic conditions used for Fmoc removal and the acidic conditions of final



cleavage.[4] It is selectively removed by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[4][5] This unique cleavage condition allows for the selective deprotection of the ornithine side chain while the peptide remains attached to the solid support with its other side-chain protecting groups intact. This facilitates a variety of onresin modifications, including side-chain-to-side-chain cyclization, branching of the peptide chain, or the attachment of reporter molecules. The Ivdde group is a more sterically hindered and stable version of the related Dde group, offering greater resistance to premature cleavage during prolonged piperidine treatment.[6][7]

Compatibility with Different Resins

The choice of solid support is a critical parameter in SPPS. **Fmoc-Orn(Ivdde)-OH** is compatible with a wide range of resins commonly used in Fmoc/tBu chemistry. The primary consideration for resin selection is the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to the final cleavage conditions.

Commonly Used Resins:

- Wang Resin: This is a p-alkoxybenzyl alcohol-based resin used for the synthesis of Cterminally free carboxylic acids.[8][9] The peptide-resin linkage is cleaved by strong acids like TFA.
- Rink Amide Resin: This resin is employed for the synthesis of C-terminal peptide amides.[8] [9] Similar to Wang resin, the final cleavage is achieved with TFA.
- 2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is advantageous for producing C-terminal acids and protected peptide fragments.[9] Its high acid sensitivity allows for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides.
 Diketopiperazine formation, a common side reaction with dipeptides containing C-terminal proline or glycine, can be minimized by using 2-CTC resin.

The stability of the Ivdde group and the efficiency of its removal are generally high across these standard resins. However, factors such as peptide aggregation and the position of the Orn(Ivdde) residue in the sequence can influence the efficiency of the hydrazine-mediated deprotection.[4][5]

Table 1: Summary of Resin Compatibility and Characteristics



Resin	C-Terminal Functionality	Final Cleavage Conditions	Compatibility with Fmoc- Orn(Ivdde)-OH	Key Consideration s
Wang Resin	Carboxylic Acid	High concentration of TFA (e.g., 95%) [8]	Excellent	Standard choice for C-terminal acids.
Rink Amide Resin	Amide	High concentration of TFA (e.g., 95%) [8]	Excellent	Standard choice for C-terminal amides.
2-Chlorotrityl Resin	Carboxylic Acid / Protected Fragment	Dilute TFA (e.g., 1-2%) or TFE/DCM	Excellent	Ideal for sensitive peptides and preparation of protected fragments. Minimizes racemization of C-terminal residues like Cys and His.

Experimental Protocols

The following protocols provide a general framework for the use of **Fmoc-Orn(Ivdde)-OH** in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and instrumentation.

Standard SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

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// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; } .enddot Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling step.[10]
- Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15-30 minutes.[8]
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
- Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Orn(Ivdde)-OH)
 using a suitable activator (e.g., HBTU, HCTU, or DIC/Oxyma) and a base (e.g., DIPEA or
 collidine) in DMF. The reaction time is typically 1-2 hours.[11]
- Washing: Wash the resin with DMF (3-5 times).
- Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

Selective On-Resin Deprotection of the Ivdde Group

This protocol is performed after the full peptide chain has been assembled and before the final cleavage from the resin.

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N_Terminal_Protection -> Hydrazine_Treatment; Start -> Hydrazine_Treatment [style=dashed, label="If N-terminus is acetylated or Boc-protected"]; Hydrazine_Treatment -> Wash; Wash -> Modification; Modification -> End; } .enddot Caption: Workflow for selective on-resin Ivdde deprotection.

Protocol:

- N-terminal Protection (Optional but Recommended): Since hydrazine can remove the N-terminal Fmoc group, it is advisable to either acetylate the N-terminus or replace the Fmoc group with a Boc group prior to Ivdde removal.[7] To do this, first remove the final Fmoc group with 20% piperidine in DMF, wash the resin, and then treat with Boc-anhydride and DIPEA in DMF.
- Hydrazine Treatment: Treat the peptide-resin with a solution of 2% (v/v) hydrazine monohydrate in DMF.[4][12] Use a volume sufficient to swell the resin (e.g., 25 mL/g of resin).
- Reaction Time: Allow the reaction to proceed at room temperature. The standard protocol involves repeated treatments, for example, 3 treatments of 3-5 minutes each.[12] The progress of the reaction can be monitored by UV spectrophotometry, as the cleavage byproduct has a strong absorbance.[5]
- Washing: After the final hydrazine treatment, wash the resin extensively with DMF to remove all traces of hydrazine and byproducts.
- On-Resin Modification: The now-free δ -amino group of the ornithine residue is available for subsequent chemical modifications.

Table 2: Quantitative Data on Ivdde Deprotection



Condition	Reagent	Time	Typical Efficiency	Notes
Standard Deprotection	2% Hydrazine in DMF	3 x 3 min	>95%	Generally effective for most sequences.[4]
Difficult Sequences	2-5% Hydrazine in DMF	3 x 10 min	Variable	For aggregated peptides or when Orn(Ivdde) is near the C-terminus, longer reaction times or slightly higher hydrazine concentrations may be necessary.[5][13]
Microwave- Assisted	5% Hydrazine in DMF	2 x 5 min (30W, 50°C)	>98%	Microwave energy can significantly accelerate the deprotection and improve efficiency, especially for sterically hindered sites. [13]

Final Cleavage and Deprotection

This protocol releases the peptide from the resin and removes the remaining acid-labile sidechain protecting groups.

Protocol:



- Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K.[14]
 - Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14]
- Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]
- Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.
- Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.

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Peptide -> Final_Cleavage [label="Final Deprotection"]; Final_Cleavage -> Condition3 [dir=none]; } .enddot Caption: Orthogonal protection scheme using Fmoc, lvdde, and acid-labile groups.

Troubleshooting and Key Considerations

- Ivdde Migration: While the Ivdde group is significantly more stable than the Dde group, the potential for migration to a free amine under basic conditions exists, though it is rare.[6][15] To minimize this risk, avoid prolonged exposure to piperidine and ensure efficient washing.
- Incomplete Ivdde Removal: If analytical data shows incomplete deprotection, increase the
 number of hydrazine treatments or the reaction time.[4] For particularly difficult cases,
 microwave-assisted deprotection can be highly effective.[13] Peptide aggregation can also
 hinder reagent access; performing the reaction in a solvent that disrupts secondary
 structures may be beneficial.
- Compatibility with Other Protecting Groups: The Ivdde group is orthogonal to most common acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) protecting groups. However, it is not compatible with protecting groups that are also removed by hydrazine, such as Dde. The allyl group's stability can also be affected by hydrazine, but this can be mitigated by the addition of allyl alcohol.[4]

By understanding the principles of orthogonal protection and following these detailed protocols, researchers can confidently incorporate **Fmoc-Orn(Ivdde)-OH** into their synthetic strategies to produce complex and modified peptides with high purity and yield.

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- To cite this document: BenchChem. [Application Notes and Protocols: Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613402#fmoc-orn-ivdde-oh-compatibility-with-different-resins]

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